6,8-difluoro-2H-chromene
Overview
Description
“6,8-difluoro-2H-chromene” is a chemical compound with the CAS Number: 1015938-81-4 . It has a molecular weight of 168.14 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Synthesis Analysis
A significantly improved synthesis of 5,8-difluoro-2H-chromene using silicone oil as the reaction solvent has been described . This new method eliminated the tedious workup and large quantity of waste produced via conventional methods .
Molecular Structure Analysis
The this compound molecule contains a total of 19 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether .
Chemical Reactions Analysis
The synthesis of 2H-chromenes has been achieved through different catalytic methodologies . These methodologies are structured around three main approaches: (I) catalysis with (transition) metals, (II) metal-free Brønsted and Lewis acid/base catalysis, which includes examples of nonenantioselective organocatalysis, and (III) enantioselective organo-catalysis .
Physical and Chemical Properties Analysis
The physical form of this compound is a liquid . It has a molecular weight of 168.14 .
Scientific Research Applications
Synthesis Techniques and Methods
- A novel synthesis of 5,8-difluoro-2H-chromene using silicone oil as a solvent has been reported, offering an improved method with less waste and simpler workup compared to conventional methods. This is the first instance of using silicone oil as an organic solvent in such reactions (Kong, Meng, & Su, 2015).
- Synthesis of 2,2-difluoro-2H-chromenes through tandem reactions of ethyl 3-bromo-3,3-difluoropropionate with salicylaldehyde derivatives has been explored, highlighting the influence of basic and acidic conditions on the reaction outcomes and proposing a plausible mechanism based on experimental results (Ou, Jiang, & Liu, 2013).
Photochemical and Environmental Applications
- Research into the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene has been conducted using 19F NMR spectroscopy, leading to the discovery of various photoisomers and their specific reactivities under different conditions (Delbaere, Micheau, & Vermeersch, 2003).
- A study on the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides via formal [4+2] cycloaddition of 3-nitro-2-trihalomethyl-2H-chromenes with cyclohexanone and pinacolone enamines, yielding products with high diastereoselectivity, has been reported (Korotaev et al., 2014).
Biologically Relevant Activities
- The compound 2H/4H-chromene, which includes 2H-chromenes, is noted for its versatile biological profiles and mild adverse effects. The scaffold has been studied extensively for various biological activities such as anticancer, anticonvulsant, antimicrobial, and others (Raj & Lee, 2020).
Advanced Synthetic Strategies and Perspectives
- A review of the recent advances in the synthesis of 2H-chromenes, including strategies for benzopyran ring formation and late-stage functionalization of parent 2H-chromenes, offers insight into their application in materials science and organic synthesis (Zheng & Chen, 2021).
Safety and Hazards
Properties
IUPAC Name |
6,8-difluoro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQKJKGKLYCHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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